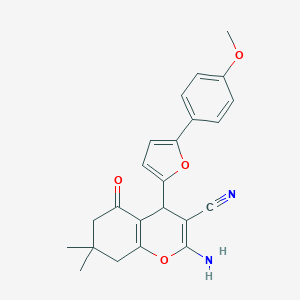![molecular formula C29H29N3O3S B285931 5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, commonly known as BZPMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BZPMT is a thiazolidinedione derivative that has been synthesized using a unique method, and it exhibits promising biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
BZPMT exerts its pharmacological effects by inhibiting the activity of various enzymes. It acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This neurotransmitter is involved in various cognitive functions, including learning and memory. BZPMT also inhibits the activity of monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, emotion, and behavior.
Biochemical and Physiological Effects:
BZPMT exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. BZPMT also exhibits potent antioxidant activity, which protects against oxidative stress-induced damage. Moreover, BZPMT has been shown to exert neuroprotective effects by increasing the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and reducing the levels of pro-apoptotic proteins, such as caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
BZPMT has several advantages and limitations for lab experiments. Its simple synthesis method and high purity make it easy to obtain in large quantities. Moreover, its potent inhibitory activity against various enzymes makes it a potential candidate for drug discovery and development. However, its low solubility in water and organic solvents limits its application in some experiments. Moreover, its potential toxicity and side effects need to be carefully evaluated before its clinical application.
Zukünftige Richtungen
BZPMT has several potential future directions, including its application in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, its potential application in the development of novel drugs targeting various enzymes makes it a promising candidate for drug discovery. Further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials. Moreover, its structure-activity relationship needs to be further explored to optimize its pharmacological properties.
Synthesemethoden
BZPMT has been synthesized using a simple and efficient method that involves the condensation of 5-(4-benzyloxybenzylidene)thiazolidine-2,4-dione with 4-(2-methylphenyl)-1-piperazinecarboxaldehyde in the presence of a base. The reaction proceeds smoothly, and the product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
BZPMT has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, BZPMT is a potential candidate for the treatment of these diseases.
Eigenschaften
Molekularformel |
C29H29N3O3S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(5E)-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O3S/c1-22-7-5-6-10-26(22)31-17-15-30(16-18-31)21-32-28(33)27(36-29(32)34)19-23-11-13-25(14-12-23)35-20-24-8-3-2-4-9-24/h2-14,19H,15-18,20-21H2,1H3/b27-19+ |
InChI-Schlüssel |
OADAMSHWBKPAGM-ZXVVBBHZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/SC3=O |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=O |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
